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Compound of Interest

Compound Name:

2-Amino-5,6-dihydro-4H-

cyclopenta[b]thiophene-3-

carbonitrile

Cat. No.: B1266886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry,

renowned for its synthetic accessibility and the diverse pharmacological activities exhibited by

its derivatives. This guide provides an objective comparison of the structure-activity

relationships (SAR) of 2-aminothiophene analogs across various therapeutic areas, supported

by experimental data. Detailed methodologies for key biological assays are also presented to

facilitate the replication and validation of these findings.

Kinase Inhibitory Activity: Targeting Cancer
Pathwys
2-Aminothiophene derivatives have emerged as potent inhibitors of various protein kinases,

which are critical regulators of cellular processes often dysregulated in cancer. The following

table summarizes the kinase inhibitory activity of selected 2-aminothiophene analogs,

highlighting the impact of substitutions on their potency.

Table 1: Kinase Inhibitory Activity of 2-Aminothiophene Analogs
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Compoun
d ID

R1 R2 R3
Target
Kinase(s)

IC50 (nM)
Referenc
e

1 Phenyl H
COOCH2C

H3
aPKCζ >30,000 [1]

2

4-

Methoxyph

enyl

H
COOCH2C

H3
aPKCζ 1,500 [1]

3

4-

Hydroxyph

enyl

H
COOCH2C

H3
aPKCζ 300 [1]

4
4-

Nitrophenyl
H

COOCH2C

H3
aPKCζ >30,000 [1]

5 Phenyl H CONH2 aPKCζ >30,000 [1]

6

4-

Methoxyph

enyl

H
CONH-

benzyl
aPKCζ 800 [1]

Structure-Activity Relationship (SAR) Insights:

Substitution on the C4-Phenyl Ring: The nature of the substituent on the C4-phenyl ring

significantly influences the inhibitory activity against atypical protein kinase C (aPKCζ).

Electron-donating groups, such as methoxy and hydroxyl, at the para position (compounds 2

and 3) enhance potency compared to the unsubstituted analog (1). Conversely, an electron-

withdrawing group like nitro (4) leads to a dramatic loss of activity.[1]

Modification of the C3-Substituent: The ester group at the C3 position appears to be crucial

for activity. Replacement of the ethyl ester with a primary amide (5) results in a loss of

inhibitory effect. However, a substituted amide, such as a benzylamide (6), can restore some

activity.[1]

Antiproliferative Activity Against Cancer Cell Lines
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The kinase inhibitory potential of 2-aminothiophene analogs often translates into potent

antiproliferative activity against various cancer cell lines. The following table presents the

cytotoxic effects of selected derivatives against HeLa (cervical cancer) and PANC-1 (pancreatic

cancer) cell lines.

Table 2: Antiproliferative Activity of 2-Aminothiophene Analogs

Compoun
d ID

R1 R2 R3 Cell Line IC50 (µM)
Referenc
e

7

4-

Chlorophe

nyl

H CN HeLa 25.3 [2]

8

4-

Methoxyph

enyl

H CN HeLa 18.2 [2]

9
4-

Nitrophenyl
H CN HeLa 35.1 [2]

10

4-

Chlorophe

nyl

H CN PANC-1 30.8 [2]

11

4-

Methoxyph

enyl

H CN PANC-1 22.5 [2]

12
4-

Nitrophenyl
H CN PANC-1 41.7 [2]

Structure-Activity Relationship (SAR) Insights:

Influence of C4-Aryl Substituent: Similar to the kinase inhibition profile, the substituent on the

C4-phenyl ring modulates the antiproliferative activity. An electron-donating methoxy group

(compounds 8 and 11) confers the highest potency against both HeLa and PANC-1 cells.[2]

The electron-withdrawing nitro group (compounds 9 and 12) and the weakly deactivating

chloro group (compounds 7 and 10) result in reduced activity.[2]
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Antileishmanial Activity
2-Aminothiophene derivatives have shown significant promise as novel therapeutic agents

against leishmaniasis, a parasitic disease with limited treatment options. The table below

compares the in vitro activity of several lead compounds against Leishmania amazonensis.

Table 3: In Vitro Antileishmanial Activity of 2-Aminothiophene Derivatives against Leishmania

amazonensis

Compound
IC50 (µM) -
Promastigo
tes

EC50 (µM) -
Amastigote
s

Cytotoxicity
(CC50 in µM
on murine
macrophag
es)

Selectivity
Index (SI =
CC50/EC50)

Reference

SB-44 7.37 15.82 >100 >6.32 [3]

SB-83 3.37 18.5 >100 >5.40 [3]

SB-200 3.65 20.09 >100 >4.98 [3]

Meglumine

antimoniate
104.7 - - - [3]

Amphotericin

B
0.21 0.15 1.5 10.0 [3]

Structure-Activity Relationship (SAR) Insights:

The presented data for SB-44, SB-83, and SB-200, all featuring a 2-aminothiophene core,

demonstrate potent activity against both the promastigote and the clinically relevant

amastigote forms of Leishmania amazonensis.[3]

These compounds exhibit significantly higher potency compared to the standard drug

meglumine antimoniate and show favorable selectivity indices, indicating a lower risk of host

cell toxicity.[3]
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Certain 2-aminothiophene analogs have been investigated for their antibacterial properties. The

following table summarizes the minimum inhibitory concentration (MIC) values of selected

thiophene-2-carboxamide derivatives against Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

Comp
ound
ID

R1 R2 R3

S.
aureus
MIC
(µg/mL
)

B.
subtili
s MIC
(µg/mL
)

E. coli
MIC
(µg/mL
)

P.
aerugi
nosa
MIC
(µg/mL
)

Refere
nce

13 OH H
4-Me-

Ph
50 25 >100 50 [1]

14 OH H
4-MeO-

Ph
25 12.5 50 25 [1]

15 OH H 4-Cl-Ph 50 25 >100 50 [1]

16 NH2 H
4-Me-

Ph
25 12.5 50 50 [1]

17 NH2 H
4-MeO-

Ph
12.5 6.25 25 12.5 [1]

18 NH2 H 4-Cl-Ph 25 12.5 50 25 [1]

Ampicill

in
- - - 12.5 6.25 12.5 25 [1]

Structure-Activity Relationship (SAR) Insights:

Impact of C3-Substituent: 3-Amino-thiophene-2-carboxamide derivatives (compounds 16-18)

generally exhibit higher antibacterial activity compared to their 3-hydroxy counterparts

(compounds 13-15).[1]

Influence of the Aryl Moiety: A methoxy group on the C4-phenyl ring (compounds 14 and 17)

consistently enhances the antibacterial activity against all tested strains.[1] Compound 17
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demonstrated the most potent and broad-spectrum activity, comparable to the standard

antibiotic ampicillin.[1]
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Caption: EGFR signaling pathway and its inhibition by 2-aminothiophene analogs.
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Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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